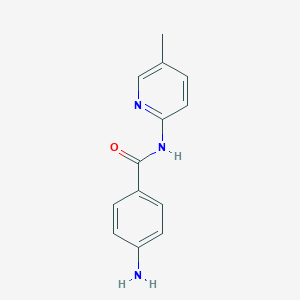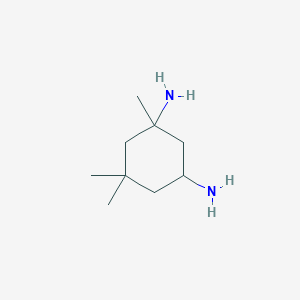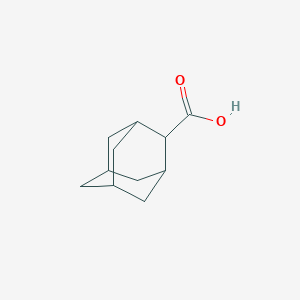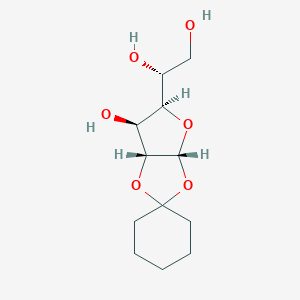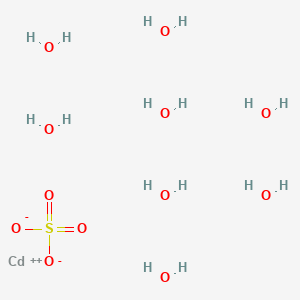
Sulfuric acid, cadmium salt (1:1), hydrate
Übersicht
Beschreibung
Cadmium (Cd) is recognized as a significant environmental pollutant, particularly in agricultural systems. It is a non-essential heavy metal that poses a threat to plant growth and development due to its rapid translocation and toxic effects. The studies under consideration delve into the impact of cadmium on mustard plants and paddy soils, respectively. In mustard plants, cadmium stress leads to oxidative stress, nutrient imbalance, and reduced photosynthesis and growth. However, the application of hydrogen sulphide (H2S) and salicylic acid (SA) has been found to mitigate these effects by enhancing the antioxidant defense system and nutrient balance, leading to improved plant health . In paddy soils, cadmium solubility is a concern for human health due to its accumulation in rice grains. Factors such as soil oxidation, the presence of metal sulfides, and competitive ions like iron (Fe) and zinc (Zn) influence cadmium solubility. The addition of sulfur, as sulfate, can decrease cadmium solubility by promoting the precipitation of sulfide minerals, which may help limit cadmium uptake by rice during the grain-filling stage .
Synthesis Analysis
The synthesis of sulfuric acid, cadmium salt (1:1), hydrate is not directly addressed in the provided studies. However, the interaction of cadmium with sulfur-containing compounds is evident in the context of mitigating cadmium toxicity. For instance, the addition of sulfur in the form of sulfate to paddy soils leads to the formation of sulfide minerals, which can reduce the solubility of cadmium . This suggests that sulfur plays a role in the chemical dynamics of cadmium in the environment, potentially influencing the formation of cadmium salts.
Molecular Structure Analysis
The molecular structure of sulfuric acid, cadmium salt (1:1), hydrate is not explicitly discussed in the provided papers. However, the studies do imply that cadmium can form complexes with other elements, such as sulfur in sulfide minerals . Understanding the molecular structure of such cadmium compounds is crucial for predicting their behavior in biological and environmental systems.
Chemical Reactions Analysis
The chemical reactions involving cadmium, as discussed in the papers, include its interaction with antioxidant pathways in plants and its solubility in soil influenced by the presence of sulfur. Cadmium induces oxidative stress in plants, which is counteracted by the antioxidant defense machinery activated by signaling molecules like H2S and SA . In soils, cadmium can react with sulfide ions to form less soluble sulfide minerals, thereby reducing its bioavailability .
Physical and Chemical Properties Analysis
The physical and chemical properties of cadmium compounds, such as solubility, are crucial in understanding their environmental impact. Cadmium's solubility in paddy soils is affected by soil oxidation and the presence of competitive ions. The addition of sulfur can decrease cadmium solubility, which is beneficial for reducing cadmium uptake by plants . The studies highlight the importance of these properties in managing cadmium contamination in agricultural settings.
Wissenschaftliche Forschungsanwendungen
Synthesis of Quantum Dot Nanocrystals : Cadmium sulfide (CdS) quantum dots can be synthesized using cadmium salts and organic sulfur sources. This process is used in optical characterization, with applications in materials science and nanotechnology (Dickson & Hu, 2015).
Study of Cadmium Bioaccumulation in Tobacco : Research has explored the effects of sulfur application on cadmium bioaccumulation in tobacco plants. This study provides insights into the mechanisms of rhizospheric microorganisms and their role in cadmium uptake, relevant to agriculture and environmental science (Li et al., 2019).
Solvent Extraction from Sulfate Solution : Studies have investigated the extraction of cadmium from sulfate solutions using specific extraction processes. This research is significant for metal recovery and recycling, especially in industrial effluents or ore leaching (Kumar et al., 2009).
Hydrometallurgical Recovery of Cadmium : Hydrometallurgical processes for recovering cadmium from various resources have been detailed, highlighting the importance of controlling impurity levels during extraction. This is crucial for the metal recovery industry (Safarzadeh et al., 2007).
Potentiometric Determination of Sulfur : Cadmium sulfide membrane electrodes have been used for the potentiometric determination of sulfur in various samples, demonstrating applications in analytical chemistry (Chakraborti & Adams, 1979).
Reductive Acid Leaching of Zinc Ferrite Mixture : The kinetics of reductive acid leaching of cadmium-bearing zinc ferrite using hydrazine sulfate have been studied, offering insights into the extraction efficiencies of cadmium, zinc, and iron. This is relevant to metallurgy and materials processing (Zhang et al., 2015).
Study of Cadmium Bioavailability and Toxicity : The role of acid-volatile sulfide in limiting cadmium bioavailability and toxicity in freshwater sediments has been examined, contributing to environmental toxicology and aquatic ecosystem health (Carlson et al., 1991).
Catalytic Oxidation of Hydrogen Sulfide : Research on the catalytic oxidation of hydrogen sulfide to elemental sulfur using cadmium-based catalysts has applications in environmental engineering and pollution control (Moradi et al., 2013).
Safety And Hazards
Cadmium sulfate hydrate is considered hazardous. It is toxic if swallowed and fatal if inhaled . It may cause genetic defects and is known to cause cancer . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also harmful in contact with skin .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cadmium(2+);sulfate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.H2O4S.8H2O/c;1-5(2,3)4;;;;;;;;/h;(H2,1,2,3,4);8*1H2/q+2;;;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGCBFBTBOFJAE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdH16O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934502 | |
| Record name | Cadmium sulfate--water (1/1/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfuric acid, cadmium salt (1:1), hydrate | |
CAS RN |
15244-35-6 | |
| Record name | Sulfuric acid, cadmium salt (1:1), hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium sulfate--water (1/1/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)



![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)



